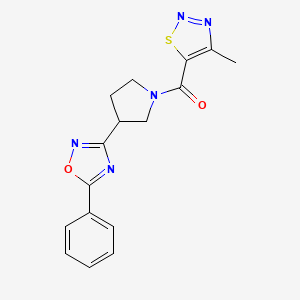
2-Diphenylphosphorylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphorylethanamine; hydrochloride, commonly known as Diphenylpyraline, is a histamine H1 receptor antagonist. It is a white crystalline powder that is soluble in water and alcohol. Diphenylpyraline is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Mechanisms in Cerebral Ischemia
Citicoline, or CDP-choline, an intermediate in phosphatidylcholine biosynthesis, shows beneficial effects in various CNS injury models, including cerebral ischemia. Although not directly mentioning 2-Diphenylphosphorylethanamine hydrochloride, this research highlights the potential of compounds involved in neurotransmitter synthesis and membrane repair for neuroprotection. The therapeutic action of citicoline, stimulated by phosphatidylcholine synthesis in injured brains, could suggest a similar application area for 2-Diphenylphosphorylethanamine hydrochloride, given its structural characteristics that may influence neurotransmitter systems or membrane integrity (Hatcher & Dempsey, 2002).
Endocrine-Disrupting Potential of Industrial Compounds
A study exploring the endocrine disruption potential of various industrial compounds, including bisphenol A and alkylphenols, provides a framework for understanding how 2-Diphenylphosphorylethanamine hydrochloride might interact with endocrine systems. These compounds affect cellular pathways via interactions with hormone receptors, enzyme activities, and signaling pathways, which could be relevant for investigating the biological impacts of 2-Diphenylphosphorylethanamine hydrochloride (Bonefeld‐Jørgensen et al., 2007).
Environmental Fate and Toxicity of Polybrominated Diphenyl Ethers
Research on the environmental levels, toxicity, and human exposure of polybrominated diphenyl ethers (PBDEs) sheds light on the persistence and toxicological profiles of halogenated compounds. This information can be instrumental in assessing the environmental and health implications of 2-Diphenylphosphorylethanamine hydrochloride, especially if it shares similar persistence or bioaccumulation characteristics (Wu et al., 2020).
Biotechnological Applications of Tyrosinase
The versatility of tyrosinase in bioremediation, biosensing, and synthesis of bioactive compounds presents an example of how specific enzymes or chemical compounds can be utilized in diverse scientific and industrial applications. If 2-Diphenylphosphorylethanamine hydrochloride exhibits enzymatic or catalytic activity, similar to tyrosinase, it could be explored for applications in environmental remediation, analytical chemistry, or the synthesis of pharmaceuticals (Min et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body .
Mode of Action
This can result in changes in cellular processes and physiological responses .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and changes in cell proliferation .
Action Environment
The action, efficacy, and stability of 2-Diphenylphosphorylethanamine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure .
Eigenschaften
IUPAC Name |
2-diphenylphosphorylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NOP.ClH/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10H,11-12,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBFKDCIKVEQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2942440.png)


![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-(2-Methoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2942450.png)
![2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2942451.png)
![8-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B2942452.png)


![6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2942456.png)